(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine

MAO-B Inhibition Neurodegeneration

Unique 3-Cl-4-OCF₃ benzyl cyclopropylamine with validated MAO-B IC₅₀ = 2.18 µM and >10-fold selectivity over AChE. The conformationally constrained cyclopropyl ring and specific chloro/trifluoromethoxy substitution pattern deliver distinct physicochemical properties (cLogP 5.06) not achievable with simpler benzylamine analogs. This compound serves as a calibrated reference standard for MAO-B selectivity panels, a baseline probe for CNS permeability assays (PAMPA/BBB), and a robust starting scaffold for SAR campaigns. Not interchangeable with generic benzylamines—the chloro position and cyclopropyl ring are critical determinants of biological activity. For research use only.

Molecular Formula C11H11ClF3NO
Molecular Weight 265.66 g/mol
Cat. No. B8122239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine
Molecular FormulaC11H11ClF3NO
Molecular Weight265.66 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)Cl
InChIInChI=1S/C11H11ClF3NO/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15/h1,4-5,8,16H,2-3,6H2
InChIKeyYAFJPLXXAPRHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine: Structural Classification and Baseline Characteristics for Procurement


(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine (CAS: 2301067-19-4) is a small-molecule arylcyclopropylamine featuring a cyclopropylamine moiety linked via a methylene bridge to a benzene ring bearing a 3-chloro and a 4-trifluoromethoxy substituent . With a molecular formula of C₁₁H₁₁ClF₃NO and a molecular weight of 265.66 g/mol , this compound is categorized as a substituted benzylamine derivative and is primarily employed as a research chemical in medicinal chemistry and drug discovery programs . The combination of the electron-withdrawing trifluoromethoxy group and the conformationally constrained cyclopropyl ring confers distinct physicochemical properties that differentiate it from simpler benzylamine analogs .

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine: Why Generic Substitution Fails in Comparative Analyses


Direct substitution of (3-chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine with simpler benzylamine or cyclopropylamine analogs is not scientifically justifiable. The unique interplay between the cyclopropyl ring, which introduces conformational restriction and can enhance metabolic stability , and the electron-withdrawing 3-chloro and 4-trifluoromethoxy substituents, which significantly increase lipophilicity (cLogP = 5.06) [1], results in a distinct pharmacological profile. As demonstrated in enzyme inhibition assays, this specific substitution pattern yields MAO-B inhibitory activity (IC₅₀ = 2.18 µM) that is approximately one order of magnitude more potent than that of the simpler 4-(trifluoromethoxy)benzylamine analog (IC₅₀ = 22.2 µM) [2], highlighting that the presence and position of the chloro group and cyclopropyl ring are critical determinants of biological activity.

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine: Quantitative Evidence for Differentiation in Procurement Decisions


Comparative MAO-B Inhibitory Potency: (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine vs. 4-(Trifluoromethoxy)benzylamine

In a standardized rat liver MAO-B inhibition assay, (3-chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine demonstrated an IC₅₀ of 2.18 µM, while the structurally simpler analog 4-(trifluoromethoxy)benzylamine exhibited a markedly weaker IC₅₀ of 22.2 µM under comparable assay conditions [1][2]. This represents a >10-fold difference in potency, underscoring the critical role of the additional 3-chloro substitution and the cyclopropylamine moiety in enhancing target engagement.

MAO-B Inhibition Neurodegeneration

Lipophilicity Profile: cLogP Comparison with Unsubstituted Cyclopropylamine and Benzylamine

The calculated partition coefficient (cLogP) of (3-chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine is 5.06 [1], reflecting high lipophilicity driven by the trifluoromethoxy and chloro substituents. In contrast, the unsubstituted cyclopropylamine has a logP of approximately 0.07 , and the simpler benzylamine analog has a logP of approximately 1.09 [2]. This >4-unit increase in logP signifies a vastly enhanced ability to partition into lipid bilayers, which can translate to improved membrane permeability.

Lipophilicity Physicochemical Properties Drug Design

Enzymatic Selectivity Profile: MAO-B vs. AChE/BuChE

Data from a panel of enzyme assays indicates that (3-chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine exhibits a moderate selectivity window. It inhibits MAO-B with an IC₅₀ of 2.18 µM but shows significantly weaker activity against acetylcholinesterase (AChE, IC₅₀ = 21.6 µM) and butyrylcholinesterase (BuChE, IC₅₀ = 149 µM) [1]. This ~10-fold and ~68-fold differential in potency suggests that the compound preferentially engages MAO-B over cholinesterases, a desirable trait for minimizing off-target cholinergic effects.

Selectivity MAO-B Cholinesterase

Class-Level Potential: Cyclopropylamine Moiety and Metabolic Stability

While direct metabolic stability data for (3-chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine is not publicly available, the cyclopropylamine structural class is well-documented to confer enhanced metabolic stability compared to acyclic alkyl amines [1]. The cyclopropyl ring introduces conformational constraint that can sterically hinder oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for benzylamine derivatives. In contrast, unsubstituted benzylamine is known to be rapidly metabolized, limiting its utility in prolonged assays.

Metabolic Stability Cyclopropylamine Pharmacokinetics

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine: Research and Industrial Application Scenarios Based on Quantitative Evidence


MAO-B Inhibitor Screening and Lead Optimization for Neurodegenerative Diseases

With a confirmed MAO-B IC₅₀ of 2.18 µM and >10-fold selectivity over AChE, this compound serves as an excellent starting point for structure-activity relationship (SAR) campaigns targeting MAO-B inhibition. Its intermediate potency allows for detection of both improved and diminished activity in analog series, while its selectivity profile minimizes interference from cholinesterases, which are often co-expressed in neuronal tissues. This is supported by direct enzyme inhibition data [1].

CNS Drug Discovery: Use as a Lipophilic Scaffold for Blood-Brain Barrier Penetration Studies

The high cLogP of 5.06 [1] positions this compound as a valuable tool for investigating structure-permeability relationships in CNS drug discovery. It can be utilized in parallel artificial membrane permeability assays (PAMPA) or cell-based BBB models to quantify how subsequent chemical modifications (e.g., polarity introduction) alter passive diffusion, providing a baseline for optimizing CNS exposure.

Enzyme Selectivity Panel Reference Compound

Given the available data showing a 10-fold difference between MAO-B and AChE IC₅₀ values [1], this compound can be employed as a reference standard in selectivity panels. It helps calibrate assays and serves as a benchmark for evaluating the selectivity of newly synthesized analogs, ensuring that improvements in MAO-B potency do not come at the cost of increased cholinesterase inhibition.

Investigation of Halogenated Benzylamine Pharmacophores

The unique combination of a 3-chloro and a 4-trifluoromethoxy group on the benzyl ring provides a distinct electronic and steric environment for studying halogen bonding and lipophilic interactions with protein targets. This makes it a useful probe in computational chemistry and structural biology studies aimed at mapping enzyme active sites or designing novel inhibitors, as evidenced by its distinct physicochemical and biological profile [1][2].

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